molecular formula C27H30FN3O3S B2843974 N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-86-9

N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2843974
CAS No.: 1113136-86-9
M. Wt: 495.61
InChI Key: WZNXCPWVOXKYFG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H30FN3O3S and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Study

The synthesis and antimicrobial activities of compounds related to the quinazoline class, including derivatives similar to N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, have been extensively studied. These compounds show significant potential in combating microbial infections. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and screened for antifungal and antibacterial activities, revealing their capability to inhibit microbial growth effectively (Patel & Patel, 2010). Similarly, novel quinolones containing heterocyclic substituents have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Synthetic Approaches and Structural Analyses

The compound and its related analogs have been the subject of various synthetic strategies aimed at improving their antimicrobial efficacy. Studies have detailed the synthesis processes, including the use of thiazolidinone motifs and Schiff base formations, to create compounds with enhanced biological activity (Patel & Patel, 2010). Moreover, the structural analysis through crystallography and spectroscopy has provided insights into their mechanism of action and potential for further modification to increase their therapeutic index (Saeed & Flörke, 2011).

Antitubercular Activity

Research has also extended to evaluating the antitubercular potential of quinoline derivatives. The novel synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising results against Mycobacterium tuberculosis, indicating the versatility of quinoline derivatives in addressing resistant strains of tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Properties

IUPAC Name

N-cyclopentyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O3S/c1-17(2)13-14-31-26(34)22-12-9-19(25(33)29-21-5-3-4-6-21)15-23(22)30-27(31)35-16-24(32)18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNXCPWVOXKYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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